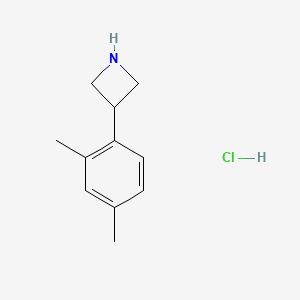
3-(2,4-Dimethylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,4-dimethylphenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)azetidine Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: . This reaction is efficient but requires careful control of reaction conditions due to the inherent challenges associated with the approach.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through various alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and safety. The use of microwave irradiation and solid support catalysts can enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring opens up to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Saturated amine derivatives
Substitution: Various substituted azetidines and ring-opened products
Scientific Research Applications
3-(2,4-Dimethylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,4-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which balances reactivity and stability. The presence of the 2,4-dimethylphenyl group further enhances its chemical properties, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-11(9(2)5-8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI Key |
NQTWQFNZEGYFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















